molecular formula C19H21ClN2O2 B5697560 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide

カタログ番号 B5697560
分子量: 344.8 g/mol
InChIキー: FHTUGFAZGJPHPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target and inhibit the activity of BTK, a protein that plays a crucial role in the survival and proliferation of cancer cells.

作用機序

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a protein that is essential for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, this compound disrupts this pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. It has also been shown to have a dose-dependent effect on the inhibition of BTK activity, with higher doses resulting in greater inhibition.

実験室実験の利点と制限

One of the main advantages of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown efficacy in preclinical models of cancer, suggesting that it may have potential as a therapeutic agent. However, like all drugs, this compound has some limitations. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by factors such as the stage of the disease and the presence of other mutations.

将来の方向性

There are several potential future directions for research on 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include this compound, as this may enhance its efficacy and reduce the risk of drug resistance. Another area of interest is the identification of biomarkers that can predict response to this compound, as this may help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further research to optimize the dosing and administration of this compound, as this may improve its efficacy and reduce the risk of toxicity.

合成法

The synthesis of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves several steps, including the condensation of 4-(4-morpholinylmethyl)aniline with 2-chloro-4-methylbenzoyl chloride, followed by the addition of an amine to form the final product. The process is complex and requires careful attention to detail, as any deviation from the correct procedure can result in impurities and reduced efficacy.

科学的研究の応用

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has shown efficacy both as a single agent and in combination with other drugs.

特性

IUPAC Name

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-2-7-17(18(20)12-14)19(23)21-16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUGFAZGJPHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。